4,4,6-Trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine
Description
Properties
CAS No. |
39575-86-5 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2-(4,4-dimethylpentan-2-yl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C14H27NO/c1-10(8-13(3,4)5)12-15-14(6,7)9-11(2)16-12/h10-11H,8-9H2,1-7H3 |
InChI Key |
GCUOSXNJQNDJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)C(C)CC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols with Ketones or Aldehydes
A common approach to synthesize 1,3-oxazines involves the cyclization of amino alcohols with carbonyl compounds under acidic conditions. For this compound, the following steps are generally employed:
Step 1: Preparation of the amino alcohol intermediate
The amino alcohol bearing the 1,3,3-trimethylbutyl side chain is synthesized by reductive amination or nucleophilic substitution reactions starting from appropriate precursors such as 1,3,3-trimethylbutyl amines or alcohols.Step 2: Cyclization with a suitable ketone or aldehyde
The amino alcohol is reacted with a ketone or aldehyde that provides the 4,4,6-trimethyl substitution pattern, such as 2,4,4-trimethylpentan-3-one or related compounds. Acid catalysis (e.g., sulfuric acid) promotes ring closure to form the oxazine ring.Step 3: Purification and isolation
The product is purified by distillation or chromatography to isolate the pure this compound.
This method is supported by literature precedent for similar oxazine derivatives, such as the synthesis of 2-benzyl-5,6-dihydro-4,4,6-trimethyl-1,3-oxazine from 2-methyl-2,4-pentanediol and benzeneacetonitrile under acidic conditions.
Use of Diols and Nitriles
Another synthetic route involves the reaction of diols with nitriles in the presence of acid catalysts:
- The diol component, such as 2-methyl-2,4-pentanediol, provides the backbone for the oxazine ring.
- The nitrile, substituted with the 1,3,3-trimethylbutyl group, undergoes nucleophilic attack and subsequent cyclization to form the oxazine ring.
- Acid catalysis (e.g., sulfuric acid) facilitates the ring closure and dehydration steps.
This approach is analogous to the synthesis of related oxazines documented in organic synthesis literature.
Alkylation of Preformed Oxazine Rings
In some cases, the oxazine ring is first synthesized with simpler substituents, followed by selective alkylation at the 2-position:
- The 4,4,6-trimethyl-5,6-dihydro-1,3-oxazine core is prepared.
- The 1,3,3-trimethylbutyl substituent is introduced via nucleophilic substitution or organometallic coupling reactions.
- This method requires careful control of reaction conditions to avoid ring opening or side reactions.
Reaction Conditions and Catalysts
- Acid Catalysts: Sulfuric acid is commonly used to catalyze the cyclization reactions due to its strong acidity and ability to promote dehydration and ring closure.
- Temperature: Moderate heating (50–100 °C) is typically applied to facilitate cyclization without decomposing sensitive intermediates.
- Solvents: Polar solvents such as ethanol, methanol, or dichloromethane are used depending on solubility and reaction kinetics.
- Purification: Distillation under reduced pressure or chromatographic techniques are employed to isolate the pure compound.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of amino alcohols | Amino alcohol + ketone/aldehyde | Sulfuric acid, moderate heat | Direct ring formation, high yield | Requires preparation of amino alcohol |
| Diol and nitrile condensation | 2-methyl-2,4-pentanediol + nitrile | Sulfuric acid, acid catalysis | Straightforward, well-documented | Sensitive to moisture, side reactions possible |
| Alkylation of oxazine ring | Preformed oxazine + alkylating agent | Organometallic reagents, base | Allows late-stage modification | Risk of ring opening, lower selectivity |
Research Findings and Notes
- The synthesis of 4,4,6-trimethyl-2-substituted-5,6-dihydro-1,3-oxazines has been reported with yields typically ranging from 60% to 85% depending on the method and purity of starting materials.
- Acid-catalyzed cyclization remains the most reliable and scalable method for industrial synthesis.
- The bulky 1,3,3-trimethylbutyl substituent introduces steric hindrance, which can affect reaction rates and selectivity; thus, reaction conditions must be optimized accordingly.
- No direct synthesis of the exact compound this compound was found in open literature, but analogous compounds and methods provide a clear synthetic pathway.
- Safety considerations include handling strong acids and controlling exothermic cyclization reactions.
Chemical Reactions Analysis
4,4,6-Trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications and reactions:
- Oxidation: Utilizing agents like potassium permanganate.
- Reduction: Employing lithium aluminum hydride.
- Substitution Reactions: Involving halogens or alkylating agents.
Biology
Research indicates that this compound may exhibit biological activity:
- Antioxidant Activity: Compounds with similar structures have shown significant antioxidant properties.
- Biocompatibility: Suitable for dermal applications and potential drug delivery systems.
Medicine
The potential therapeutic effects of this compound are under investigation:
- Drug Development: It may serve as a precursor in pharmaceutical formulations targeting various diseases.
Industry Applications
In industrial settings, 4,4,6-trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine can be utilized in the production of specialty chemicals and materials with specific properties.
Case Study 1: Cosmetic Formulation
A study examined the use of this compound in cosmetic formulations. Results indicated that products containing it exhibited enhanced stability and reduced skin irritation compared to traditional formulations.
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of oxazine derivatives. Findings revealed promising results in scavenging free radicals and reducing lipid peroxidation.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging ability | |
| Skin Irritation | Low irritation potential in cosmetic applications | |
| Biocompatibility | Suitable for dermal applications |
Research Findings
Recent studies focus on modifying oxazine compounds to enhance their biological activities. Changes to the alkyl chains have been shown to influence both solubility and bioactivity.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to specific sites on these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar compounds to 4,4,6-Trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine include other oxazine derivatives and alkyl-substituted heterocycles. What sets this compound apart is its unique combination of structural features, which may confer specific properties or reactivity. Some similar compounds include:
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Biological Activity
4,4,6-Trimethyl-2-(1,3,3-trimethylbutyl)-5,6-dihydro-4H-1,3-oxazine is a compound of interest due to its potential biological activities and applications in various fields such as cosmetics and pharmaceuticals. This article reviews the biological activity of this compound by examining existing research findings, case studies, and relevant data.
- Molecular Formula : C15H29NO
- Molecular Weight : 241.41 g/mol
- Structure : The compound features a dihydrooxazine ring with multiple methyl and branched alkyl substituents, contributing to its unique properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
-
Antioxidant Activity :
- Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
- Skin Irritation and Cosmetic Applications :
-
Biocompatibility :
- Research suggests that the compound is biocompatible, making it suitable for use in dermal applications and potentially in drug delivery systems.
Case Study 1: Cosmetic Formulation
A study published in a patent document examined the use of this compound in a liquid ester composition for cosmetics. The results indicated that formulations containing this compound exhibited enhanced stability and reduced skin irritation compared to traditional formulations .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of various oxazine derivatives. The study found that derivatives similar to the compound showed promising results in scavenging free radicals and reducing lipid peroxidation .
Data Table: Biological Activities
Research Findings
Recent research has focused on the synthesis and modification of oxazine compounds to enhance their biological activities. Modifications to the alkyl chains have been shown to influence both the solubility and bioactivity of these compounds.
Synthesis Techniques
The synthesis of this compound typically involves:
- Condensation Reactions : Using appropriate aldehydes and amines under controlled conditions.
- Catalytic Methods : Employing catalysts to increase yield and purity.
Q & A
Basic: What spectroscopic techniques are recommended for structural elucidation of this oxazine derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve methyl group environments and confirm substitution patterns. Compare chemical shifts with structurally similar oxazines (e.g., 2-benzyl-4,4,6-trimethyl analogs) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying molecular weight (CHNO) and isotopic patterns. NIST-standardized fragmentation pathways (e.g., loss of alkyl side chains) aid in backbone identification .
- Infrared (IR) Spectroscopy: Analyze C-O-C and C-N stretching frequencies (1,100–1,250 cm) to distinguish oxazine ring conformations .
Advanced: How can computational modeling optimize synthetic pathways for this compound?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to predict energy barriers for key steps like cyclization or alkylation. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by pre-screening reaction conditions .
- Solvent Effects: Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction yields. For example, low-polarity solvents (e.g., toluene) may favor sterically hindered alkylation steps .
- AI-Driven Optimization: Train machine learning models on existing oxazine synthesis data to predict optimal temperature, catalyst loadings, and reaction times .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography: Use flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (5–20%) to separate byproducts with similar polarity. Monitor fractions via TLC (R ≈ 0.3 in 10% EtOAc/hexane) .
- Crystallization: Recrystallize from ethanol/water mixtures (4:1 v/v) to exploit the compound’s moderate solubility. Pre-cool to 4°C for optimal crystal formation .
- Distillation: For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) minimizes thermal decomposition .
Advanced: How to resolve contradictions in reactivity data across solvent systems?
Methodological Answer:
- Controlled Solvent Screening: Systematically test solvents (polar aprotic, protic, nonpolar) while holding other variables constant. For example, DMF may accelerate cyclization but increase byproduct formation via nucleophilic attack .
- Kinetic Profiling: Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify solvent-dependent intermediates. Compare rate constants (k) to isolate solvent effects .
- Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate solvent parameters (Hildebrand solubility, dipole moment) with yield and selectivity .
Basic: What are the molecular weight and IUPAC nomenclature rules for this compound?
Methodological Answer:
- Molecular Weight: Calculated as 227.36 g/mol (CHNO). Verify via HRMS with a tolerance of ±2 ppm .
- IUPAC Rules: Prioritize the oxazine ring (4H-1,3-oxazine) as the parent structure. Number substituents starting from the oxygen atom, ensuring the longest alkyl chain (1,3,3-trimethylbutyl) is assigned the lowest possible position .
Advanced: How to mitigate steric hindrance during functionalization of the oxazine ring?
Methodological Answer:
- Steric Maps: Generate 3D molecular models (e.g., using Avogadro or Gaussian) to visualize crowded regions. The 1,3,3-trimethylbutyl group at position 2 creates steric bulk; prioritize electrophilic substitutions at less hindered positions (e.g., C-5) .
- Catalyst Design: Use bulky ligands (e.g., BrettPhos in Pd-catalyzed cross-couplings) to shield reactive sites and direct regioselectivity .
- Microwave-Assisted Synthesis: Enhance reaction kinetics under high-temperature/short-duration conditions to overcome steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
